1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 2-iodo-4-methyl-3-(3-pyridinyl)-
Description
Properties
Molecular Formula |
C14H9IN4 |
|---|---|
Molecular Weight |
360.15 g/mol |
IUPAC Name |
2-iodo-4-methyl-3-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C14H9IN4/c1-8-10(5-16)7-18-14-11(8)12(13(15)19-14)9-3-2-4-17-6-9/h2-4,6-7H,1H3,(H,18,19) |
InChI Key |
QNOYZINGDMMNIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(NC2=NC=C1C#N)I)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Direct Halogenation
Method :
Chlorinated intermediates undergo iodination using iodine monochloride (ICl) in acetic acid.
| Substrate | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| 2-Chloro-4-methyl derivative | ICl, AcOH, 70°C, 16 hr | N₂ atmosphere | 75% |
Advantages :
Diazotization-Iodination
Method :
Amino intermediates form diazonium salts, which react with KI to introduce iodine.
| Substrate | Steps | Conditions | Yield | Reference |
|---|---|---|---|---|
| 2-Amino-4-methyl derivative | Diazotization (HNO₂, H₂SO₄), then KI | 0°C, 3–4 hr | 67% |
Key Considerations :
- Low-temperature control minimizes side reactions.
- Nitrous acid (HNO₂) efficiency depends on H₂SO₄ concentration.
Introduction of the 3-Pyridinyl Group
The 3-pyridinyl substituent is introduced via cross-coupling reactions.
Suzuki-Miyaura Coupling
Method :
Brominated or chlorinated intermediates react with 3-pyridinylboronic acid under palladium catalysis.
| Substrate | Catalyst | Base | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 3-Bromo-2-iodo derivative | Pd(PPh₃)₄ | K₂CO₃ | DMF, 80°C, 12 hr | 65–85% | |
| 3-Chloro-2-iodo derivative | Pd(dppf)Cl₂ | CsF | Dioxane, 100°C, 6 hr | 70% |
Optimization :
Ullmann Coupling
Method :
Copper-catalyzed coupling of aryl halides with 3-pyridinyl amines.
| Substrate | Catalyst | Base | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 3-Chloro-2-iodo derivative | CuI, L-proline | K₃PO₄ | DMSO, 120°C, 24 hr | 55–70% |
Limitations :
- Harsh conditions may degrade sensitive functional groups.
Critical Data and Challenges
Reaction Optimization Table
| Step | Parameter | Optimal Value | Impact |
|---|---|---|---|
| Cyclocondensation | Acid concentration | 10–15% HCl | Maximizes cyclization efficiency |
| Iodination | Temperature | 70°C | Balances reactivity and selectivity |
| Suzuki Coupling | Ligand loading | 5 mol% XPhos | Enhances turnover frequency |
Stability Considerations
- Iodo Derivatives : Light-sensitive; store under inert atmosphere.
- Nitrile Group : Stable under basic conditions but hydrolyzes in aqueous acidic media.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Cyclocondensation + ICl | High yield, simplicity | Limited to electron-deficient substrates |
| Suzuki Coupling | Broad substrate scope, high selectivity | Expensive catalysts, lengthy workup |
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 2-iodo-4-methyl-3-(3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Scientific Research Applications
Pharmacological Properties
1H-Pyrrolo[2,3-b]pyridine derivatives exhibit a wide range of pharmacological activities, including:
- Anticancer Activity : Several studies have demonstrated the anticancer properties of pyrrolo[2,3-b]pyridine derivatives. For instance, compounds derived from this scaffold have shown cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells. These compounds often act by inhibiting specific enzymes involved in tumor growth and proliferation .
- Antidiabetic Effects : Research indicates that certain derivatives can reduce blood glucose levels by enhancing glucose uptake in muscle and fat cells. This mechanism suggests potential for developing new antidiabetic drugs .
- Analgesic and Sedative Activities : Some derivatives have been tested for their analgesic properties using models such as the hot plate and writhing tests. Results indicate that certain compounds exhibit stronger analgesic effects than traditional analgesics like aspirin . Additionally, sedative effects have been noted, with some compounds significantly decreasing locomotor activity in animal models .
- Antiviral Activity : Pyrrolo[2,3-b]pyridine derivatives have also been evaluated for their antiviral properties, particularly against respiratory syncytial virus (RSV). Some compounds demonstrated good activity against multiple strains of RSV while exhibiting favorable pharmacokinetic profiles .
Synthesis and Structure-Activity Relationship
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives typically involves cyclo-condensation reactions with various active methylene compounds. Researchers are continuously exploring new synthetic pathways to create more effective derivatives with improved biological activities .
Case Study Examples
| Compound | Biological Activity | Mechanism |
|---|---|---|
| 4a | Anticancer | Enzyme inhibition |
| 5b | Antidiabetic | Glucose uptake enhancement |
| 6c | Analgesic | Receptor modulation |
| 7d | Antiviral | Viral enzyme inhibition |
These case studies highlight the versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold in developing therapeutics across multiple disease states.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 2-iodo-4-methyl-3-(3-pyridinyl)- involves the inhibition of fibroblast growth factor receptors. This inhibition disrupts the signaling pathways that are essential for tumor growth and survival. The compound binds to the receptor’s active site, preventing the activation of downstream signaling cascades that promote cell proliferation and migration .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The target compound’s 2-iodo substituent distinguishes it from analogs such as 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS 920966-02-5), where the halogen is at position 4. Iodine’s larger atomic radius and polarizability may enhance van der Waals interactions in receptor binding compared to chlorine .
Functional Group Impact on Bioactivity
- Methyl vs. Bulkier Groups: The 4-methyl group in the target compound contrasts with derivatives like 4-amino-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (Compound 8 in ), where position 4 hosts an amino group.
- 3-Pyridinyl vs. Aryl Groups: The 3-pyridinyl group introduces a basic nitrogen, enabling hydrogen bonding or ionic interactions. This differs from compounds like 2-amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile (Compound 4 in ), where electron-withdrawing dichlorophenyl groups dominate, altering electron distribution and receptor affinity .
Pharmacological Implications
The iodine substituent in the target compound parallels L-750,667, a dopamine D4 receptor antagonist with a radioiodinated azaindole scaffold. Additionally, pyrrolopyridine derivatives with electron-donating groups (e.g., methoxy in ) exhibit enhanced antimicrobial and anticancer activities, implying that the target’s methyl and cyano groups may balance lipophilicity and metabolic stability for optimized bioactivity .
Structural and Functional Comparison Table
Key Research Findings
- Substituent Position : Halogens at position 2 (iodine) vs. 4 (chlorine) significantly alter steric and electronic profiles, impacting receptor binding and selectivity .
- Functional Group Diversity: Methoxy, amino, and trifluoromethyl groups enhance bioactivity in pyrrolopyridines, but methyl and cyano groups in the target compound may offer a balance of metabolic stability and permeability .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 2-iodo-4-methyl-3-(3-pyridinyl)- is notable for its potential therapeutic applications, particularly in the inhibition of specific kinases involved in various diseases.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C₈H₄IN₃
- CAS Number: 757978-11-3
- Molecular Weight: 269.042 g/mol
The compound features a pyrrolo-pyridine core with a carbonitrile and iodo substituent, which may influence its biological activity.
Kinase Inhibition
Research indicates that derivatives of pyrrolo[2,3-b]pyridine can act as inhibitors of specific kinases. For instance, compounds in this class have been shown to inhibit SGK-1 (serum/glucocorticoid-regulated kinase 1), which is implicated in various diseases including cancer and metabolic disorders. A patent describes the use of such compounds for treating disorders mediated by SGK-1 activity .
Phosphodiesterase Inhibition
A related study explored the structure-activity relationship (SAR) of pyrrolo[2,3-b]pyridine derivatives as phosphodiesterase 4B (PDE4B) inhibitors. One compound demonstrated an IC₅₀ value of 0.48 μM, indicating strong inhibitory activity against PDE4B, which is relevant in inflammatory diseases .
Case Study 1: SGK-1 Inhibition
In a study evaluating the pharmacological profiles of various pyrrolo[2,3-b]pyridine derivatives, one compound was identified as a selective SGK-1 inhibitor. This compound exhibited significant anti-inflammatory effects in vitro and showed promise for further development as a therapeutic agent for conditions such as rheumatoid arthritis.
Case Study 2: PDE4B Selectivity
Another investigation focused on the selectivity of pyrrolo[2,3-b]pyridine derivatives against PDE4B and PDE4D. The study revealed that certain modifications to the core structure enhanced selectivity and potency against PDE4B while minimizing off-target effects on other phosphodiesterases .
Research Findings
| Activity Type | Compound Name | IC₅₀ Value (µM) | Notes |
|---|---|---|---|
| SGK-1 Inhibition | 1H-Pyrrolo[2,3-b]pyridine derivative | Not specified | Potential treatment for metabolic disorders |
| PDE4B Inhibition | Pyrrolo[2,3-b]pyridine derivative | 0.48 | Significant anti-inflammatory effects observed |
| CNS Activity | Various derivatives tested | >10 | Weak activity against CNS receptors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
